molecular formula C20H19ClN4O2 B3864208 6-Chloro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline

6-Chloro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline

Cat. No.: B3864208
M. Wt: 382.8 g/mol
InChI Key: ZKDPOOKAUAWXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with a chloro group at the 6-position, a methyl group at the 4-position, and a piperazine ring attached to a 4-nitrophenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Substitution Reactions: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while methylation can be done using methyl iodide or dimethyl sulfate.

    Piperazine Ring Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions. The 4-nitrophenyl group can be attached to the piperazine ring using a nucleophilic aromatic substitution reaction with 4-nitrochlorobenzene.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Ammonia, primary amines, thiols, dimethylformamide (DMF) as solvent.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal functions. For instance, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylquinoline: Similar structure but lacks the piperazine and nitrophenyl groups.

    6-Chloro-4-methylquinoline: Similar structure but lacks the piperazine and nitrophenyl groups.

    4-(4-Nitrophenyl)piperazine: Contains the piperazine and nitrophenyl groups but lacks the quinoline core.

Uniqueness

6-Chloro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline is unique due to its combination of a quinoline core with a piperazine ring and a nitrophenyl group. This unique structure contributes to its diverse biological activities and potential therapeutic applications. The presence of multiple functional groups allows for various chemical modifications, enhancing its versatility in scientific research and drug development.

Properties

IUPAC Name

6-chloro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c1-14-12-20(22-19-7-2-15(21)13-18(14)19)24-10-8-23(9-11-24)16-3-5-17(6-4-16)25(26)27/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDPOOKAUAWXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Cl)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline
Reactant of Route 3
Reactant of Route 3
6-Chloro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline
Reactant of Route 4
Reactant of Route 4
6-Chloro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline
Reactant of Route 5
6-Chloro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline
Reactant of Route 6
Reactant of Route 6
6-Chloro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.